molecular formula C22H28N2O4S B3547381 2-[4-(cyclohexylsulfamoyl)phenoxy]-N-(4-methylbenzyl)acetamide

2-[4-(cyclohexylsulfamoyl)phenoxy]-N-(4-methylbenzyl)acetamide

Cat. No.: B3547381
M. Wt: 416.5 g/mol
InChI Key: DKKJXZIOQGKUEL-UHFFFAOYSA-N
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Description

2-[4-(cyclohexylsulfamoyl)phenoxy]-N-(4-methylbenzyl)acetamide is a synthetic organic compound that belongs to the class of phenoxyacetamides. This compound is characterized by its unique structure, which includes a cyclohexylsulfamoyl group attached to a phenoxy ring, and an acetamide group linked to a 4-methylbenzyl moiety. It has garnered interest in various fields of research due to its potential biological activities and applications.

Properties

IUPAC Name

2-[4-(cyclohexylsulfamoyl)phenoxy]-N-[(4-methylphenyl)methyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H28N2O4S/c1-17-7-9-18(10-8-17)15-23-22(25)16-28-20-11-13-21(14-12-20)29(26,27)24-19-5-3-2-4-6-19/h7-14,19,24H,2-6,15-16H2,1H3,(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DKKJXZIOQGKUEL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)CNC(=O)COC2=CC=C(C=C2)S(=O)(=O)NC3CCCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H28N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

416.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[4-(cyclohexylsulfamoyl)phenoxy]-N-(4-methylbenzyl)acetamide typically involves a multi-step process:

    Formation of the Phenoxy Intermediate: The initial step involves the reaction of 4-hydroxybenzenesulfonamide with cyclohexylamine to form 4-(cyclohexylsulfamoyl)phenol.

    Etherification: The phenol intermediate is then reacted with 2-chloroacetyl chloride in the presence of a base such as triethylamine to form 2-[4-(cyclohexylsulfamoyl)phenoxy]acetyl chloride.

    Amidation: The final step involves the reaction of the acetyl chloride intermediate with 4-methylbenzylamine to yield the target compound, this compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of advanced purification techniques such as recrystallization and chromatography, as well as the implementation of continuous flow reactors to improve reaction efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

2-[4-(cyclohexylsulfamoyl)phenoxy]-N-(4-methylbenzyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, potentially converting the sulfonamide group to an amine.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethylformamide (DMF) for nucleophilic substitution.

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Studied for its potential therapeutic effects, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-[4-(cyclohexylsulfamoyl)phenoxy]-N-(4-methylbenzyl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. These interactions can lead to downstream effects on cellular pathways, ultimately resulting in the observed biological activities.

Comparison with Similar Compounds

Similar Compounds

  • 2-[4-(cyclohexylsulfamoyl)phenoxy]-N-(4-ethoxyphenyl)acetamide
  • 2-[4-(cyclohexylsulfamoyl)phenoxy]-N-(4-chlorobenzyl)acetamide
  • 2-[4-(cyclohexylsulfamoyl)phenoxy]-N-(4-fluorobenzyl)acetamide

Uniqueness

2-[4-(cyclohexylsulfamoyl)phenoxy]-N-(4-methylbenzyl)acetamide is unique due to its specific combination of functional groups, which confer distinct physicochemical properties and biological activities. The presence of the cyclohexylsulfamoyl group and the 4-methylbenzyl moiety differentiates it from other similar compounds, potentially leading to unique interactions with molecular targets and distinct therapeutic effects.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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2-[4-(cyclohexylsulfamoyl)phenoxy]-N-(4-methylbenzyl)acetamide
Reactant of Route 2
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2-[4-(cyclohexylsulfamoyl)phenoxy]-N-(4-methylbenzyl)acetamide

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